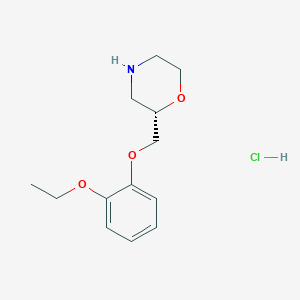

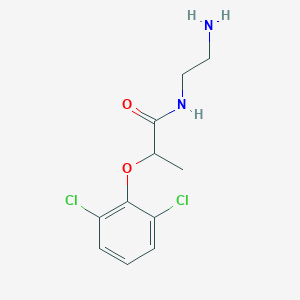

(S)-Viloxazine Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility .

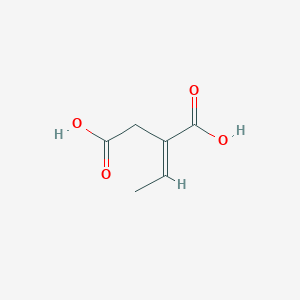

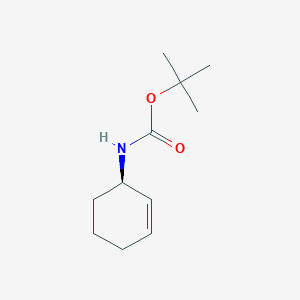

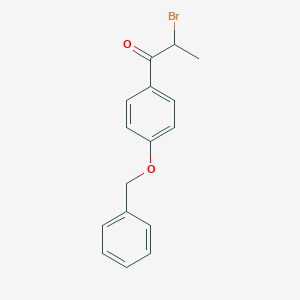

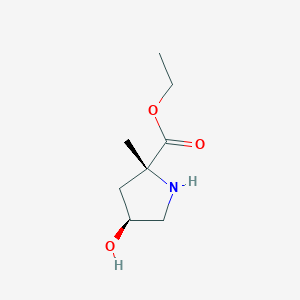

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) .Chemical Reactions Analysis

Hydrochlorides are known to react with amines to form amine hydrochlorides . The exact chemical reactions would depend on the specific compound and conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as High-Performance Liquid Chromatography (HPLC) combined with spectrophotometry .Wissenschaftliche Forschungsanwendungen

- (S)-Viloxazine Hydrochloride is primarily known for its antidepressant effects. It inhibits the reuptake of norepinephrine and serotonin, leading to increased synaptic levels of these neurotransmitters. As a result, it helps alleviate symptoms of depression and anxiety disorders .

- Research suggests that (S)-Viloxazine Hydrochloride may have analgesic properties. It modulates pain perception by affecting neurotransmitter levels in the central nervous system. Its potential as an adjunctive therapy for chronic pain management is being explored .

- Some studies have investigated the use of (S)-Viloxazine Hydrochloride in treating ADHD. By enhancing norepinephrine availability, it may improve attention, focus, and impulse control in affected individuals .

- Neuropathic pain arises from nerve damage and can be challenging to treat. (S)-Viloxazine Hydrochloride has shown promise in preclinical models as a potential therapy for neuropathic pain. Its mechanism involves both norepinephrine reuptake inhibition and modulation of ion channels .

- Beyond its psychiatric applications, (S)-Viloxazine Hydrochloride has been investigated for its cardiovascular effects. It may enhance cardiac contractility and reduce blood pressure. However, more research is needed to establish its clinical utility in this area .

- Emerging evidence suggests that (S)-Viloxazine Hydrochloride possesses neuroprotective properties. It may mitigate oxidative stress, inflammation, and excitotoxicity, making it a potential candidate for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antidepressant Activity

Pain Management

Attention-Deficit/Hyperactivity Disorder (ADHD)

Neuropathic Pain

Cardiovascular Effects

Neuroprotection

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOCKFVCMLCPTP-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OC[C@@H]2CNCCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481331 |

Source

|

| Record name | (S)-Viloxazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Viloxazine Hydrochloride | |

CAS RN |

56287-61-7 |

Source

|

| Record name | (S)-Viloxazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)